N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a benzothiazole core with a benzyl group and a methylthio substituent, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine, also known as N-benzyl-4-(methylsulfanyl)-1,3-benzothiazol-2-amine, is a compound that has been studied for its potential biological activities Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interact with targets related to the mycobacterium tuberculosis pathogen
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the mycobacterium tuberculosis pathogen
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may have effects at the molecular and cellular levels related to the inhibition of the mycobacterium tuberculosis pathogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Addition of the Methylthio Group: The methylthio group can be added by reacting the intermediate compound with methylthiol or a methylthio-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzothiazole core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the benzothiazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, sodium hydroxide, methylthiol, and various solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials, dyes, and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2-methylbenzothiazole derivatives
Uniqueness
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine is unique due to its specific combination of a benzyl group and a methylthio substituent on the benzothiazole core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-benzyl-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-18-12-8-5-9-13-14(12)17-15(19-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUFNHJWDAUZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.